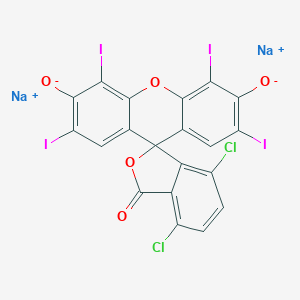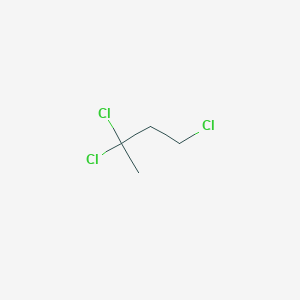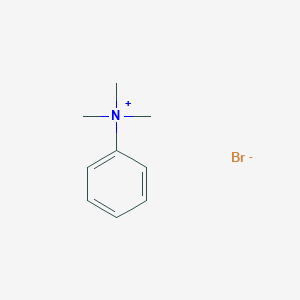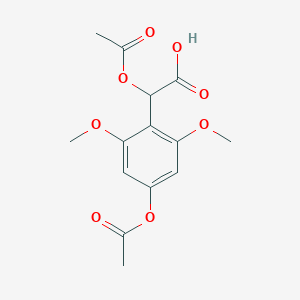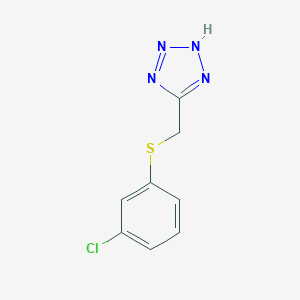
Stampyrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stampyrine is a natural compound that has been discovered to have potential applications in scientific research. It is a member of the alkaloid family and is found in the leaves of the plant, Catharanthus roseus. This plant has been used in traditional medicine for centuries, and it is now being studied for its potential as a source of new drugs.
作用機序
The mechanism of action of stampyrine is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation in the body. It may also have an effect on neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
生化学的および生理学的効果
Stampyrine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, stampyrine has been found to have an effect on neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using stampyrine in lab experiments is that it is a natural compound, which means that it is less likely to have negative side effects than synthetic compounds. Another advantage is that it is relatively easy to extract and purify, which makes it a cost-effective option for research. However, one limitation is that stampyrine is only found in small quantities in Catharanthus roseus, which means that large quantities may be difficult to obtain. Another limitation is that more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are many potential future directions for research on stampyrine. One direction is to study its potential use in the treatment of various types of cancer. Another direction is to study its potential use as an anti-inflammatory agent. Additionally, more research is needed to understand its effects on neurotransmitters in the brain and its potential use in the treatment of neurological disorders. Finally, research is needed to develop more efficient methods for extracting and purifying stampyrine.
合成法
Stampyrine is extracted from the leaves of Catharanthus roseus using a solvent extraction method. The leaves are first dried and then ground into a fine powder. The powder is then mixed with a solvent, such as ethanol or methanol, to extract the stampyrine. The extract is then purified using various methods, such as chromatography, to obtain a pure form of stampyrine.
科学的研究の応用
Stampyrine has been found to have potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Stampyrine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
特性
CAS番号 |
18503-71-4 |
|---|---|
製品名 |
Stampyrine |
分子式 |
C29H47N3O2 |
分子量 |
469.7 g/mol |
IUPAC名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)octadecanamide |
InChI |
InChI=1S/C29H47N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(33)30-28-25(2)31(3)32(29(28)34)26-22-19-18-20-23-26/h18-20,22-23H,4-17,21,24H2,1-3H3,(H,30,33) |
InChIキー |
CWCFMHSWXZMDBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
その他のCAS番号 |
18503-71-4 |
同義語 |
N-antipyrinylstearic acid amide stampyrine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



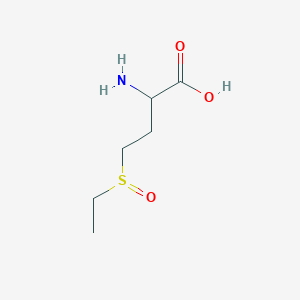
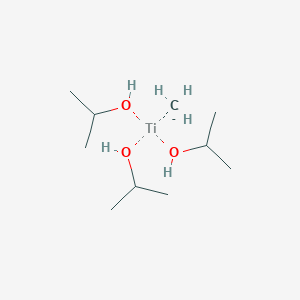
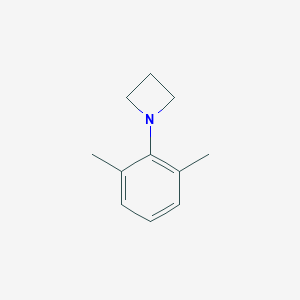
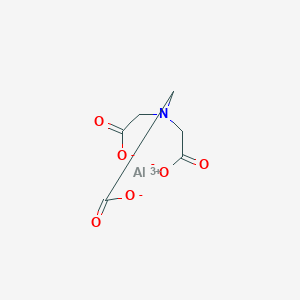
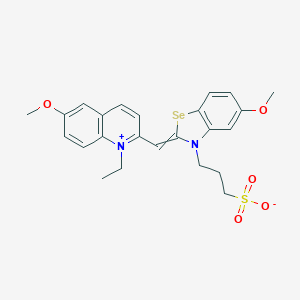

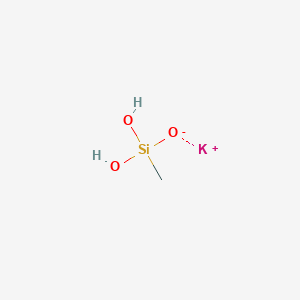
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
